molecular formula C9H7N3 B566100 2,5-Pyridinediacetonitrile CAS No. 46126-83-4

2,5-Pyridinediacetonitrile

Cat. No. B566100
CAS RN: 46126-83-4
M. Wt: 157.176
InChI Key: QMTVTHRQZWBLQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Pyridinediacetonitrile is a chemical compound with the molecular formula C9H7N3 and a molecular weight of 157.17 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2,5-Pyridinediacetonitrile consists of a pyridine ring with acetonitrile groups attached at the 2 and 5 positions .

Scientific Research Applications

Synthesis of Chromene Derivatives

Researchers have investigated the condensation of salicylaldehydes and malononitrile, leading to the synthesis of new dimeric chromene derivatives. These compounds demonstrated significant bioactivity, with one derivative showing the ability to inhibit the growth of Aspergillus spp. and reduce ochratoxin A production by about 93% at certain concentrations (Costa et al., 2008).

Development of Pyridine Derivatives

A palladium-catalyzed cascade reaction of δ-ketonitriles with arylboronic acids was developed to synthesize pyridines. This method offers a practical and atom-economical approach to create valuable pyridine derivatives with a wide range of functional groups (Yao et al., 2020).

Creation of Novel Polyimides

New polyimides containing pyridine moieties were synthesized for potential applications in materials science. These polyimides showed good solubility, thermal stability, and mechanical properties, making them promising candidates for various industrial applications (Wang et al., 2006).

Corrosion Inhibition

Pyridine derivatives have been studied for their effectiveness as corrosion inhibitors for steel in acidic conditions. The research found that certain pyridine derivatives could significantly reduce corrosion, with inhibition efficiencies reaching up to 90.24% under specific conditions (Ansari et al., 2015).

Ligand Field-Tuned Magnet Behavior

The ligand field around metal centers can be carefully adjusted to modify spin dynamics, as demonstrated in studies of 2p-4f complexes. This research has implications for the development of materials with specific magnetic properties (Mei et al., 2012).

properties

IUPAC Name

2-[6-(cyanomethyl)pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-5-3-8-1-2-9(4-6-11)12-7-8/h1-2,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTVTHRQZWBLQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Pyridinediacetonitrile

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